JG-365 Achieves Sub-Nanomolar HIV-1 Protease Inhibition with 13-Fold Higher Potency Than MVT-101
In a direct head-to-head fluorometric enzyme assay using recombinant HIV-1 protease and a synthetic peptide substrate (H–Lys–Ala–Arg–Val–Leu–Nph–Glu–Ala–Nle–NH2), JG-365 exhibited a Ki of 0.24 nM, whereas the comparator MVT-101 (a reduced-bond isostere inhibitor) showed a Ki of 3.2 nM under identical conditions [1]. This represents a 13.3-fold difference in binding affinity.
| Evidence Dimension | Inhibition constant (Ki) against HIV-1 protease |
|---|---|
| Target Compound Data | 0.24 nM |
| Comparator Or Baseline | MVT-101: 3.2 nM |
| Quantified Difference | 13.3-fold lower Ki for JG-365 |
| Conditions | Fluorometric assay, pH 6.0, 25°C, substrate H–Lys–Ala–Arg–Val–Leu–Nph–Glu–Ala–Nle–NH2, 10% DMSO |
Why This Matters
For procurement in drug discovery screening, a 13-fold difference in Ki directly translates to lower required compound concentrations for target inhibition, reducing false negatives in high-sensitivity assays.
- [1] Dreyer, G. B.; Metcalf, B. W.; Tomaszek, T. A.; Carr, T. J.; Chandler, A. C.; Hyland, L.; Fakhoury, S. A.; Magaard, V. W.; Moore, M. L.; Strickler, J. E.; Debouck, C.; Meek, T. D. "Inhibition of Human Immunodeficiency Virus 1 Protease by a Hydroxyethylene Dipeptide Isostere." Biochemistry 1989, 28 (4), 1760–1766. View Source
